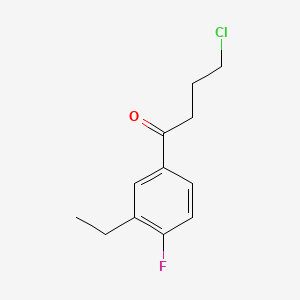
4-Chloro-1-(3-ethyl-4-fluorophenyl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-(3-ethyl-4-fluorophenyl)butan-1-one is an organic compound with the molecular formula C12H14ClFO. It is a derivative of butanone, featuring a chloro group at the 4th position and a fluorophenyl group at the 1st position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and chemical products .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-ethyl-4-fluorophenyl)butan-1-one typically involves the reaction of 3-ethyl-4-fluoroacetophenone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems are common to ensure consistent product quality .
化学反应分析
Types of Reactions
4-Chloro-1-(3-ethyl-4-fluorophenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are used under basic conditions
Major Products Formed
Oxidation: 4-Chloro-1-(3-ethyl-4-fluorophenyl)butanoic acid.
Reduction: 4-Chloro-1-(3-ethyl-4-fluorophenyl)butanol.
Substitution: 4-Amino-1-(3-ethyl-4-fluorophenyl)butan-1-one or 4-Methylthio-1-(3-ethyl-4-fluorophenyl)butan-1-one
科学研究应用
4-Chloro-1-(3-ethyl-4-fluorophenyl)butan-1-one is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those with potential antipsychotic and anti-inflammatory properties.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Chloro-1-(3-ethyl-4-fluorophenyl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby altering the biochemical processes within cells .
相似化合物的比较
Similar Compounds
4-Chloro-1-(4-fluorophenyl)butan-1-one: Similar structure but lacks the ethyl group.
4-Chloro-1-(2-fluorophenyl)butan-1-one: Similar structure but with the fluorine atom in a different position.
4-Chloro-1-(4-methoxyphenyl)butan-1-one: Similar structure but with a methoxy group instead of a fluorine atom
Uniqueness
4-Chloro-1-(3-ethyl-4-fluorophenyl)butan-1-one is unique due to the presence of both the ethyl and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable intermediate in pharmaceutical synthesis .
属性
分子式 |
C12H14ClFO |
|---|---|
分子量 |
228.69 g/mol |
IUPAC 名称 |
4-chloro-1-(3-ethyl-4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C12H14ClFO/c1-2-9-8-10(5-6-11(9)14)12(15)4-3-7-13/h5-6,8H,2-4,7H2,1H3 |
InChI 键 |
GPJGIUMJPJEGKU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1)C(=O)CCCCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13844871.png)
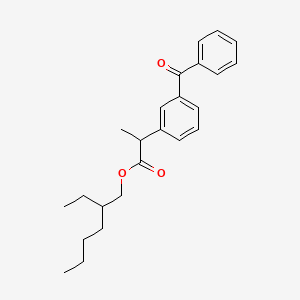
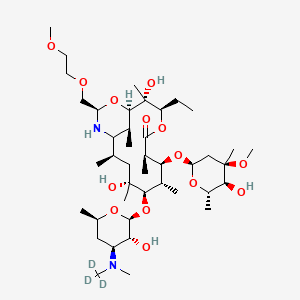
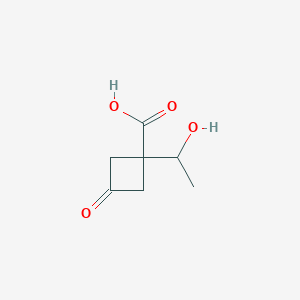
![4-[4-(trifluoromethyl)cyclohexyl]Piperidine](/img/structure/B13844891.png)

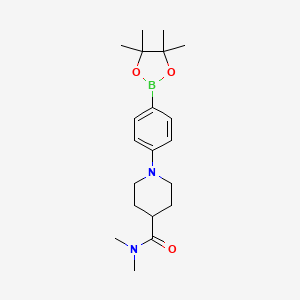
![Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate](/img/structure/B13844919.png)
![N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine](/img/structure/B13844931.png)
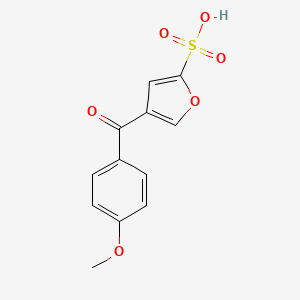

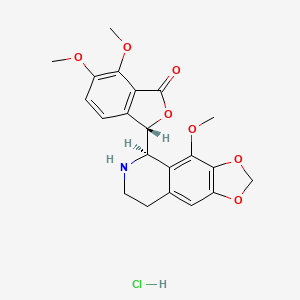
![[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-methoxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B13844957.png)
